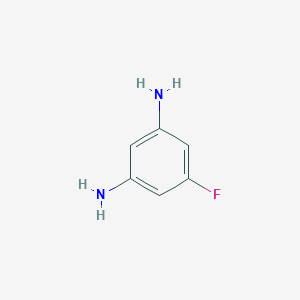

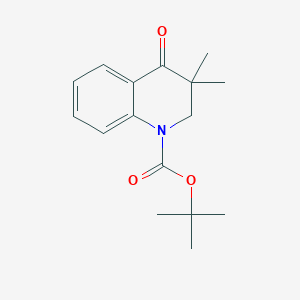

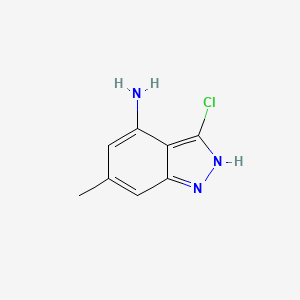

![molecular formula C7H3BrFNS B1292541 2-Bromo-4-fluorobenzo[d]thiazole CAS No. 887580-83-8](/img/structure/B1292541.png)

2-Bromo-4-fluorobenzo[d]thiazole

Übersicht

Beschreibung

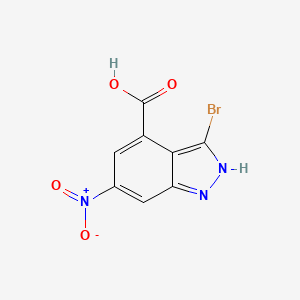

“2-Bromo-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3BrFNS . It is used in various fields of chemistry .

Synthesis Analysis

The synthesis of “2-Bromo-4-fluorobenzo[d]thiazole” and its derivatives has been a subject of research . One of the synthetic strategies involves the use of 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluorobenzo[d]thiazole” is represented by the linear formula C7H3BrFNS .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-fluorobenzo[d]thiazole” have been studied extensively . For instance, it has been used in the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

“2-Bromo-4-fluorobenzo[d]thiazole” is a solid compound . It has a molecular weight of 232.08 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, which include “2-Bromo-4-fluorobenzo[d]thiazole”, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial activities against various bacteria and fungi . For instance, 2,4-disubstituted thiazole derivatives have been synthesized and screened for their in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

Antiviral Activity

Thiazole compounds have been used in the development of antiretroviral drugs . Ritonavir, an antiretroviral drug, contains a thiazole ring .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . These compounds can potentially be used in the development of new anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Thiazole compounds have been found to have antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . These compounds can potentially be used in the development of new neuroprotective drugs .

Antifungal Activity

Thiazole compounds have been used in the development of antifungal drugs . Abafungin, an antifungal drug, contains a thiazole ring .

Antihypertensive Activity

Thiazole compounds have been found to have antihypertensive properties . These compounds can potentially be used in the development of new antihypertensive drugs .

Safety and Hazards

The safety information for “2-Bromo-4-fluorobenzo[d]thiazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms, and coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

Given the compound’s potential role as a quorum sensing inhibitor , it may interfere with the signaling pathways that bacteria use to coordinate group behaviors.

Pharmacokinetics

It has a molecular weight of 232.08 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its potential role as a quorum sensing inhibitor , it may disrupt bacterial communication and thereby inhibit behaviors such as biofilm formation and virulence production.

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDVXRWNVDMWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646447 | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluorobenzo[d]thiazole | |

CAS RN |

887580-83-8 | |

| Record name | 2-Bromo-4-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)